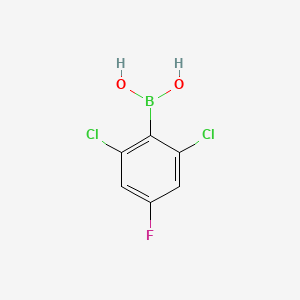
2,6-Dichlor-4-fluorphenylboronsäure
Übersicht
Beschreibung
2,6-Dichloro-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2 and a molecular weight of 208.81 g/mol . This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with chlorine and fluorine atoms. It is a white to off-white solid that is slightly soluble in acetonitrile and chloroform .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-fluorophenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of the compound 2,6-Dichloro-4-fluorophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2,6-Dichloro-4-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 2,6-Dichloro-4-fluorophenylboronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Result of Action
The molecular and cellular effects of the action of 2,6-Dichloro-4-fluorophenylboronic acid are the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the SM coupling reaction . .
Biochemische Analyse
Biochemical Properties
2,6-Dichloro-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. It interacts with enzymes, proteins, and other biomolecules through covalent bonding with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that contain active site serine residues . The compound’s ability to form reversible covalent bonds makes it a valuable tool in biochemical research and drug development.
Cellular Effects
2,6-Dichloro-4-fluorophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This compound can also modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-fluorophenylboronic acid exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, leading to a decrease in enzymatic function . Additionally, this compound can activate certain enzymes by stabilizing their active conformations. Changes in gene expression are mediated through interactions with transcriptional regulators, which can either enhance or repress the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-fluorophenylboronic acid can change over time due to its stability and degradation properties. The compound is hygroscopic and should be stored at -20°C under an inert atmosphere to maintain its stability . Over time, degradation products may form, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-fluorophenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic effects such as cellular stress, apoptosis, and organ damage have been observed. Threshold effects are critical in determining the safe and effective dosage range for experimental and therapeutic applications.
Metabolic Pathways
2,6-Dichloro-4-fluorophenylboronic acid is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the cell.
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-4-fluorophenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-fluorophenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context. The compound’s effects on cellular function are closely linked to its subcellular distribution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-fluorophenylboronic acid typically involves the reaction of 2,6-dichloro-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent the decomposition of the organometallic intermediates.
Industrial Production Methods
Industrial production methods for 2,6-Dichloro-4-fluorophenylboronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-fluorophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,6-Dichloro-4-fluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules with specific functional groups .
Eigenschaften
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQDVRYPXXJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263653 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-99-6 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichloro-4-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


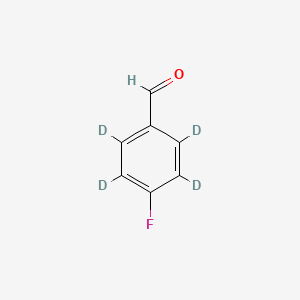
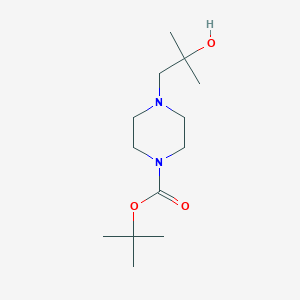
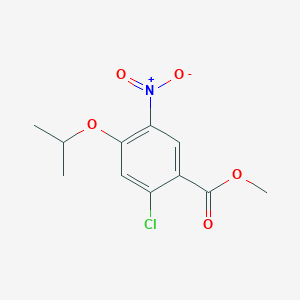
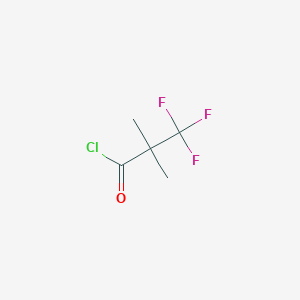
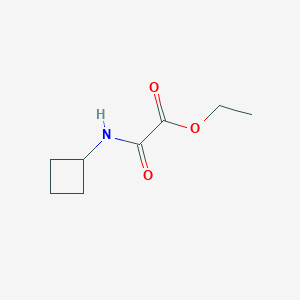
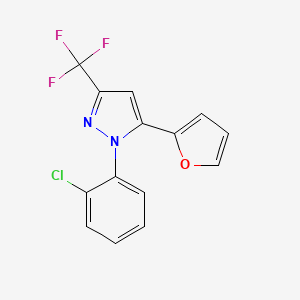
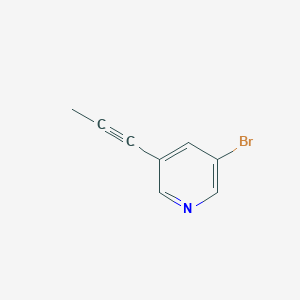
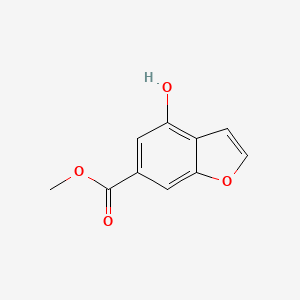
![2-Bromo-6-nitro-1H-benzo[d]imidazole](/img/structure/B1443023.png)
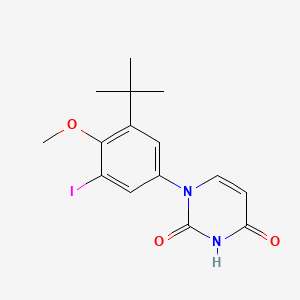
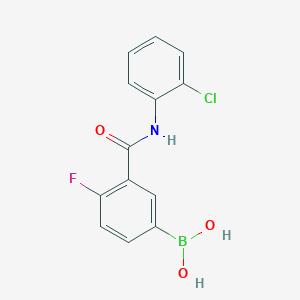
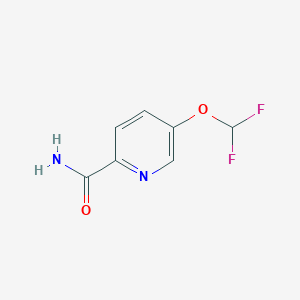

![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)
